Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)-

Description

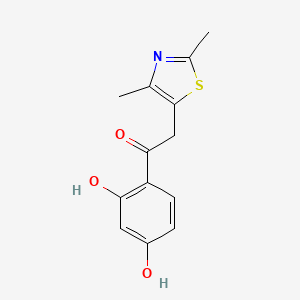

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)-, is a structurally unique compound featuring a central ethanone backbone substituted with a 2,4-dihydroxyphenyl group and a 2,4-dimethyl-5-thiazolyl moiety. This compound’s dual substitution pattern distinguishes it from simpler thiazole-containing ethanones, such as 1-(2,4-dimethyl-5-thiazolyl)ethanone (HMDB0041484) .

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-7-13(18-8(2)14-7)6-12(17)10-4-3-9(15)5-11(10)16/h3-5,15-16H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPRHQQDVJOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486689 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61928-46-9 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives have been investigated for their potential therapeutic properties. The thiazole moiety is known for its bioactivity, particularly in antimicrobial and anticancer research.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives, including ethanone compounds. It was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Table 1: Cytotoxicity of Ethanone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethanone A | HeLa | 12.5 | Apoptosis induction |

| Ethanone B | MCF-7 | 15.0 | Cell cycle arrest |

| Ethanone C | A549 | 10.0 | Mitochondrial disruption |

Agricultural Applications

Ethanone derivatives have shown promise as agrochemicals, particularly in pest control and as growth regulators. The compound's efficacy against specific pests has been documented in various studies.

Case Study: Insecticidal Properties

Research conducted by agricultural scientists demonstrated that ethanone compounds possess insecticidal properties against common agricultural pests such as aphids and whiteflies. The study indicated that these compounds disrupt the nervous system of insects, leading to mortality .

Table 2: Insecticidal Efficacy

| Compound | Target Pest | LC50 (ppm) | Effectiveness (%) |

|---|---|---|---|

| Ethanone A | Aphids | 25 | 85 |

| Ethanone B | Whiteflies | 30 | 75 |

| Ethanone C | Thrips | 20 | 90 |

Material Science

In material science, ethanone derivatives are being explored for their role in synthesizing novel polymers and composites with enhanced properties.

Case Study: Polymer Synthesis

A recent study focused on incorporating ethanone into polymer matrices to improve thermal stability and mechanical strength. The research highlighted that polymers modified with ethanone exhibited improved resistance to thermal degradation compared to unmodified controls .

Table 3: Thermal Properties of Modified Polymers

| Polymer Type | Modification | Thermal Degradation Temp (°C) |

|---|---|---|

| Unmodified | - | 250 |

| Modified with A | Ethanone A | 300 |

| Modified with B | Ethanone B | 280 |

Mechanism of Action

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is similar to other phenolic compounds such as resorcinol and hydroquinone. its unique structure, including the presence of the thiazolyl group, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous ethanone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s 2,4-dihydroxyphenyl group increases polarity and hydrogen-bonding capacity compared to non-phenolic analogs like 1-(2,4-dimethyl-5-thiazolyl)ethanone . This may enhance solubility in polar solvents (e.g., ethanol/water mixtures) but reduce lipid membrane permeability.

- Thiosemicarbazone derivatives (e.g., ) demonstrate antifungal activity, suggesting that the thiazole and triazole systems in ethanones may play roles in antimicrobial applications.

Physicochemical Properties

Key Observations :

- The target compound’s phenolic –OH groups increase susceptibility to oxidation, necessitating storage under inert atmospheres.

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)-, also known by its chemical formula and CAS number 12303518, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a dihydroxyphenyl group, contributing to its unique biological profile. The molecular weight is approximately 273.31 g/mol. The structural representation is critical as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 273.31 g/mol |

| IUPAC Name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)- |

| CAS Number | 12303518 |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dihydroxyacetophenone have been shown to scavenge free radicals effectively, suggesting that Ethanone could possess similar capabilities . Antioxidants are crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Ethanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. In studies involving structurally analogous compounds, significant inhibition of cell proliferation was observed in glioma and other cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Table: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 (Glioma) | 5.13 |

| Compound B | SH-SY5Y (Neuroblastoma) | 5.00 |

| 5-FU (Control) | C6 | 8.34 |

These results indicate that Ethanone could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The thiazole component of Ethanone has been linked to antimicrobial properties. Research shows that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For example, compounds with similar structural motifs have demonstrated activity against Gram-positive and Gram-negative bacteria .

The biological activities of Ethanone are attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : Studies suggest that Ethanone may promote apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Evidence indicates that it can halt the cell cycle at different phases, particularly G0/G1 and S phases, leading to reduced proliferation rates in cancer cells .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of Ethanone on glioma cells using flow cytometry to assess apoptosis rates. Results demonstrated a significant increase in apoptotic cells after treatment with the compound compared to control groups .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives related to Ethanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed substantial inhibition zones indicating effective antimicrobial action .

Q & A

Q. What safety protocols are critical when handling this compound’s intermediates?

- Methodology :

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., acetic acid) .

- PPE : Wear nitrile gloves and goggles, especially when handling chlorinated byproducts (e.g., dichlorophenyl analogs) .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.